![molecular formula C23H25N3O5S B13419869 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate, commonly known as Quetiapine Fumarate, is a pharmaceutical compound primarily used as an antipsychotic medication. It is effective in treating conditions such as schizophrenia, bipolar disorder, and major depressive disorder. The compound is known for its ability to modulate neurotransmitter activity in the brain, providing therapeutic effects for various psychiatric conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepine with piperazine to form the core structure. This intermediate is then reacted with ethylene oxide to introduce the ethanol group. The final product is obtained by treating the intermediate with fumaric acid to form the fumarate salt .
Industrial Production Methods
Industrial production of 2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate typically involves large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on neurotransmitter receptors and signaling pathways.
Medicine: Extensively researched for its therapeutic effects in psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The compound exerts its effects by antagonizing multiple neurotransmitter receptors in the brain, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and adrenergic α1A, α1B, and α2C receptors. This broad receptor antagonism helps in modulating neurotransmitter activity, leading to its antipsychotic and mood-stabilizing effects .
Comparación Con Compuestos Similares
Similar Compounds
Clozapine: Another antipsychotic with a similar dibenzothiazepine structure.
Olanzapine: Shares structural similarities and is used for similar therapeutic indications.
Risperidone: Although structurally different, it has comparable pharmacological effects.
Uniqueness
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate is unique due to its specific receptor binding profile and its ability to treat a wide range of psychiatric conditions with relatively fewer side effects compared to other antipsychotics .
Propiedades
Fórmula molecular |
C23H25N3O5S |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21N3OS.C4H4O4/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;5-3(6)1-2-4(7)8/h1-8,23H,9-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
XEMUYAOHYBXLSC-WLHGVMLRSA-N |
SMILES isomérico |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



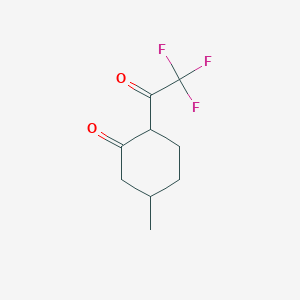
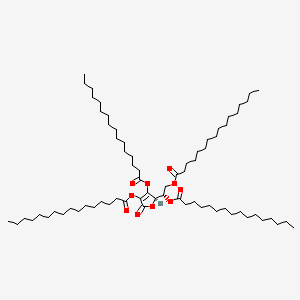
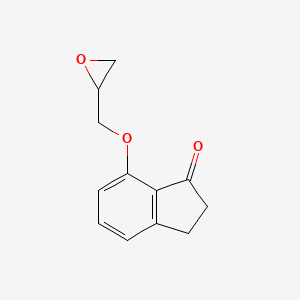
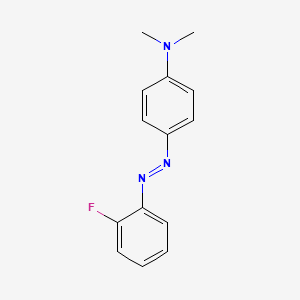
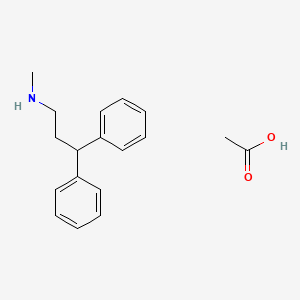
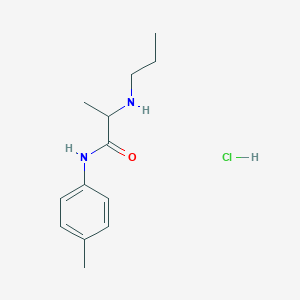

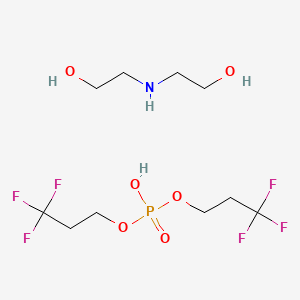
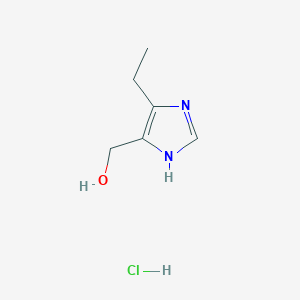

![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
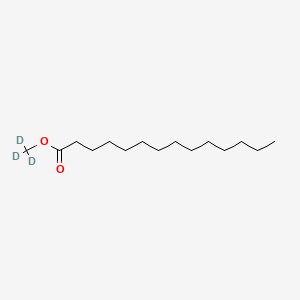
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)
